Cas no 1805557-69-0 (5-Bromo-6-nitronicotinamide)

5-Bromo-6-nitronicotinamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-6-nitronicotinamide
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- Inchi: 1S/C6H4BrN3O3/c7-4-1-3(5(8)11)2-9-6(4)10(12)13/h1-2H,(H2,8,11)
- InChI Key: CLQPXBIJOJDQHX-UHFFFAOYSA-N
- SMILES: BrC1C([N+](=O)[O-])=NC=C(C(N)=O)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- XLogP3: 0.6
- Topological Polar Surface Area: 102
5-Bromo-6-nitronicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011369-1g |
5-Bromo-6-nitronicotinamide |
1805557-69-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029011369-250mg |
5-Bromo-6-nitronicotinamide |
1805557-69-0 | 95% | 250mg |
$1,009.40 | 2022-04-01 |
5-Bromo-6-nitronicotinamide Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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3. Book reviews
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 5-Bromo-6-nitronicotinamide
Introduction to 5-Bromo-6-nitronicotinamide (CAS No. 1805557-69-0)
5-Bromo-6-nitronicotinamide, identified by the chemical compound code CAS No. 1805557-69-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the nicotinamide family, which is well-known for its biological significance and therapeutic potential. The structural modification involving bromination and nitration at specific positions on the nicotinamide core imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of novel bioactive molecules.
The molecular structure of 5-Bromo-6-nitronicotinamide consists of a pyridine ring substituted with a bromine atom at the 5-position and a nitro group at the 6-position, coupled with an amide functional group. This arrangement not only enhances its reactivity but also influences its interaction with biological targets. The presence of both bromine and nitro substituents makes it a versatile building block for further chemical modifications, enabling the development of structurally diverse derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on nicotinamide derivatives due to their potential applications in drug discovery. 5-Bromo-6-nitronicotinamide has been explored as a precursor in the synthesis of inhibitors targeting various enzymes and receptors involved in metabolic diseases, inflammation, and cancer. Its unique structural features allow for selective binding to biological targets, which is crucial for designing molecules with high specificity and low toxicity.
One of the most compelling aspects of 5-Bromo-6-nitronicotinamide is its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to introduce additional functional groups, leading to the creation of compounds with enhanced bioavailability and improved pharmacokinetic properties. For instance, studies have demonstrated its utility in generating potent inhibitors of poly(ADP-ribose) polymerases (PARPs), which are enzymes implicated in DNA repair and stress responses. These inhibitors have shown promise in preclinical models for treating conditions such as cancer and neurodegenerative diseases.
The brominated and nitro-substituted pyridine core of 5-Bromo-6-nitronicotinamide also makes it an attractive scaffold for developing antimicrobial agents. The nitro group, in particular, has been shown to disrupt bacterial cell wall synthesis and DNA replication, while the bromine atom can enhance binding affinity to bacterial enzymes. This dual functionality has led to the discovery of several novel antibiotics derived from related structures, highlighting the potential of 5-Bromo-6-nitronicotinamide as a lead compound in antimicrobial drug design.
Furthermore, the compound has been investigated for its role in modulating immune responses. Nicotinamide derivatives are known to influence immune cell function by interacting with receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). The structural modifications introduced by bromination and nitration may enhance these interactions, making 5-Bromo-6-nitronicotinamide a candidate for developing immunomodulatory therapies. Preliminary studies suggest that it can modulate inflammatory pathways by affecting key signaling molecules involved in immune responses.
The synthesis of 5-Bromo-6-nitronicotinamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the bromination of nicotinic acid or its derivatives, followed by nitration at the desired position using appropriate reagents such as nitric acid or mixed acids. The introduction of the amide group is then achieved through condensation reactions with ammonia or ammonium salts. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, may be employed to optimize yields and minimize side reactions.
In terms of analytical characterization, 5-Bromo-6-nitronicotinamide is typically analyzed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about its molecular structure, purity, and chemical properties. HPLC is particularly useful for assessing purity and detecting impurities, while NMR spectroscopy offers insights into atomic connectivity and functional group assignments. Mass spectrometry provides high-resolution data on molecular weight and fragmentation patterns, confirming the identity of the compound.
The pharmaceutical industry has shown considerable interest in 5-Bromo-6-nitronicotinamide due to its potential as a drug candidate or intermediate. Several pharmaceutical companies have patented processes for its synthesis and explored its pharmacological activity in preclinical studies. These studies aim to evaluate its efficacy against various diseases while assessing safety profiles through toxicology assessments. The compound's ability to interact with multiple biological targets makes it a promising candidate for multitargeted drug development strategies.
From a biochemical perspective, 5-Bromo-6-nitronicotinamide exhibits interesting interactions with enzymes such as cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosing regimens. Additionally, computational modeling techniques such as molecular docking have been used to study how 5-Bromo-6-nitronicotinamide binds to biological targets at an atomic level. These studies provide valuable insights into structure-activity relationships (SARs) and guide further modifications to improve potency and selectivity.
The environmental impact of producing and handling 5-Bromo-6-nitronicotinamide must also be considered. While it does not pose significant environmental hazards under normal conditions, proper disposal methods must be implemented to prevent contamination of water sources or soil. Regulatory agencies provide guidelines for handling organic compounds like this one safely during production, storage, and disposal processes.
In conclusion,5-Bromo-6-nitronicotinamide (CAS No. 1805557-69-0) is a structurally unique compound with broad applications in pharmaceutical research due to its reactivity and biological activity。 Its role as an intermediate in synthesizing novel bioactive molecules underscores its importance in drug discovery efforts。 Ongoing research continues to uncover new therapeutic potentials, making it a subject of intense scientific investigation。 As our understanding of biochemical pathways evolves, compounds like this one will likely play increasingly significant roles in developing next-generation therapeutics。
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